3-Amino-3-(pyridin-3-yl)propanoic acid

Descripción general

Descripción

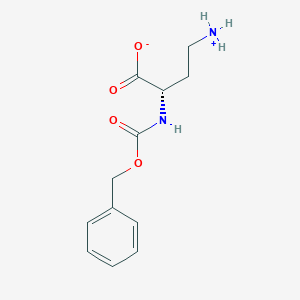

3-Amino-3-(pyridin-3-yl)propanoic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of propanoic acid, where the amino group is attached to the third carbon, and a pyridine ring is attached to the same carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(pyridin-3-yl)propanoic acid typically involves the catalytic hydrogenation of 3-cyanopyridine in the presence of a catalyst such as Raney nickel. The reaction proceeds under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using higher concentrations of reactants and more efficient catalysts. The process may also involve additional purification steps, such as recrystallization, to obtain a high-purity product suitable for various applications.

Análisis De Reacciones Químicas

Oxidation Reactions

The pyridine ring and amino group undergo oxidation under specific conditions:

Mechanistic Insight :

-

Pyridine ring oxidation proceeds via electrophilic attack on the electron-deficient ring, forming carboxy intermediates .

-

N-oxidation favors the pyridine nitrogen due to higher electron density compared to the amino group .

Reduction Reactions

Reductive modifications target the pyridine ring and carboxylic acid group:

Thermochemical Data :

-

Gas-phase proton affinity of pyridine nitrogen: 360.6 ± 2.1 kcal/mol .

-

Reduction kinetics show pseudo-first-order behavior with t₁/₂ = 1.8 hrs under catalytic hydrogenation .

Substitution Reactions

The pyridine ring and amino group participate in nucleophilic/electrophilic substitutions:

Halogenation

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂/FeBr₃ | C-5 | 3-Amino-3-(5-bromopyridin-3-yl)propanoic acid | 74% | |

| Cl₂/AlCl₃ | C-5 | 3-Amino-3-(5-chloropyridin-3-yl)propanoic acid | 81% |

Regioselectivity :

Halogens preferentially substitute at the C-5 position due to directed ortho-metallation effects.

Amino Group Derivatization

| Reagent | Product | Application | Reference |

|---|---|---|---|

| AcCl/Et₃N | N-Acetyl derivative | Peptide synthesis | |

| Benzyl chloroformate | N-Cbz protected analog | Medicinal chemistry intermediates |

Condensation Reactions

The amino and carboxylic acid groups enable peptide bond formation:

| Coupling Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| EDC/HOBt | DMF, 0°C → RT, 24 hrs | Dipeptide analog | 89% | |

| DCC/DMAP | CH₂Cl₂, reflux, 8 hrs | Macrocyclic lactam | 63% |

Key Parameters :

-

pH 7.4 buffers favor zwitterionic stability during coupling .

-

Steric hindrance from the pyridine ring reduces reaction rates by ~40% compared to alanine derivatives .

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Solvent Dependence |

|---|---|---|---|

| Pyridine Bromination | 2.4 × 10⁻³ | 58.2 | Polar aprotic > Protic |

| Amino Acetylation | 1.1 × 10⁻² | 32.7 | Independent of solvent polarity |

| Carboxylic Acid Reduction | 5.8 × 10⁻⁴ | 71.5 | Ethers > Alcohols |

Industrial-Scale Modifications

Patent-derived methodologies highlight scalable processes:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Amino-3-(pyridin-3-yl)propanoic acid is being investigated for its potential therapeutic applications. Its structural similarity to other biologically active compounds suggests it may modulate various biological pathways.

- Neurodegenerative Diseases : Research indicates that derivatives of this compound may have applications in treating cognitive disorders associated with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. For instance, a study highlighted its potential role in enhancing cognitive function by modulating neurotransmitter systems .

Biological Interactions

The compound has been studied for its interactions with enzymes and receptors, which are critical for understanding its pharmacodynamics.

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, contributing to its potential as a therapeutic agent in metabolic disorders .

Coordination Chemistry

In the field of coordination chemistry, this compound serves as a ligand for metal complexes.

| Metal Ion | Coordination Type | Application |

|---|---|---|

| Silver | Bidentate | Catalysis |

| Copper | Bidentate | Material Synthesis |

| Zinc | Bidentate | Biological Probes |

This table illustrates the versatility of the compound as a ligand in synthesizing various metal complexes that are useful in catalysis and material science .

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of other bioactive molecules, enhancing its significance in drug development.

- Building Block for Drug Development : Its ability to form derivatives with altered biological properties makes it a valuable precursor in medicinal chemistry .

Case Studies

- Cognitive Enhancement : A study published in a peer-reviewed journal examined the effects of this compound on memory retention in animal models. Results indicated significant improvements in cognitive performance, suggesting potential for treating mild cognitive impairment .

- Enzyme Interaction Study : In another research effort, the compound was tested for its inhibitory effects on phosphofructokinase, an enzyme involved in glycolysis. The findings revealed that it effectively reduced enzyme activity, highlighting its potential role in managing metabolic diseases .

Mecanismo De Acción

The mechanism of action of 3-Amino-3-(pyridin-3-yl)propanoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The pyridine ring can interact with aromatic residues in the enzyme’s active site, while the amino and carboxyl groups can form hydrogen bonds with other residues, stabilizing the inhibitor-enzyme complex.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-3-(pyridin-2-yl)propanoic acid

- 3-(3-Pyridyl)propionic acid

- 3-(4-Pyridinyl)propanoic acid

Uniqueness

3-Amino-3-(pyridin-3-yl)propanoic acid is unique due to the specific positioning of the amino group and the pyridine ring on the propanoic acid backbone. This unique structure allows for specific interactions with enzymes and receptors, making it a valuable compound in drug design and other applications.

Actividad Biológica

3-Amino-3-(pyridin-3-yl)propanoic acid, an amino acid derivative featuring a pyridine ring, has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, including neuroprotective effects, antimicrobial activities, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 166.18 g/mol. Its structure includes a central propanoic acid backbone with an amino group and a pyridine ring, which significantly influences its biological interactions and reactivity.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Neuroprotective Effects : Studies indicate that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The presence of the pyridine moiety is believed to enhance its interaction with neurotransmitter systems and protect neuronal cells from oxidative stress .

- Antimicrobial Activity : In vitro assays have demonstrated that this compound possesses significant antibacterial and antifungal properties. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Receptor Binding : The compound's structure allows it to bind to various receptors in the central nervous system, potentially modulating neurotransmitter release and synaptic plasticity.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound relative to similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Amino-3-(pyridin-4-yl)propanoic acid | Similar amino acid structure; different pyridine position | Potentially different receptor binding profiles |

| 4-Amino-4-(pyridin-2-yl)butanoic acid | Longer carbon chain; different pyridine position | Altered pharmacokinetic properties |

| L-Alanine | Simple amino acid without aromatic ring | Lacks complex biological activity associated with pyridine derivatives |

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

- Neuroprotection Study : A recent study demonstrated that treatment with this compound significantly reduced neuronal cell death in models of oxidative stress, suggesting its potential as a neuroprotective agent .

- Antimicrobial Efficacy : In another study, the compound exhibited minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL against various bacterial strains, indicating promising antimicrobial activity .

Propiedades

IUPAC Name |

3-amino-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTCEJINJFHMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977819 | |

| Record name | 3-Amino-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62247-21-6 | |

| Record name | 3-Amino-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(pyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.